molecular formula C15H18N2O2S B11347027 N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-propoxybenzamide

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-propoxybenzamide

Cat. No.: B11347027
M. Wt: 290.4 g/mol
InChI Key: MWGNYULODBPRKE-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-propoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-propoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Benzamide Group: The thiazole derivative is then reacted with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-propoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-propoxybenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives. Its propoxybenzamide group can enhance its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-propoxybenzamide

InChI

InChI=1S/C15H18N2O2S/c1-3-7-19-14-6-4-5-12(8-14)15(18)16-9-13-10-20-11(2)17-13/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,18)

InChI Key

MWGNYULODBPRKE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NCC2=CSC(=N2)C

Origin of Product

United States

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